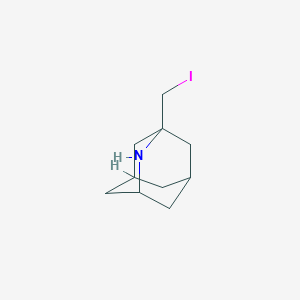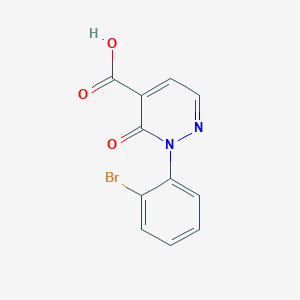![molecular formula C13H9IN2 B13667008 3-Iodo-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13667008.png)
3-Iodo-6-phenylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-6-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with acetophenone derivatives in the presence of iodine. This reaction is often carried out under mild conditions using room-temperature ionic liquids as catalysts, which offer advantages such as higher yields, shorter reaction times, and milder reaction conditions .
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalytic amounts of iodine and ionic liquids helps in reducing waste and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-6-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the iodine position.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation using photocatalysis.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Halogen exchange reactions using nucleophiles.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Iodo-6-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antiviral, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 3-Iodo-6-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 6-Substituted Imidazo[1,2-a]pyridine-3-yl derivatives
Uniqueness: 3-Iodo-6-phenylimidazo[1,2-a]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C13H9IN2 |
|---|---|
Molecular Weight |
320.13 g/mol |
IUPAC Name |
3-iodo-6-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9IN2/c14-12-8-15-13-7-6-11(9-16(12)13)10-4-2-1-3-5-10/h1-9H |
InChI Key |
NLAQFXZIJCBMTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=NC=C3I)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




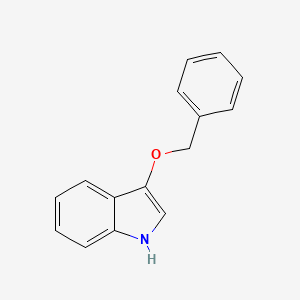

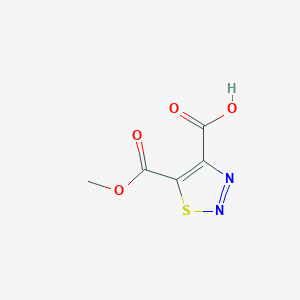
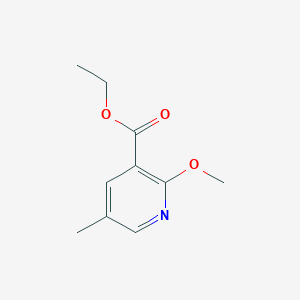
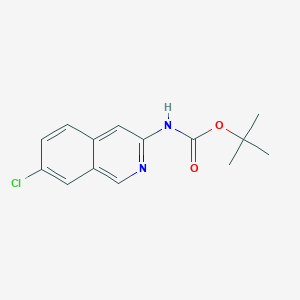
![Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13666958.png)
![Methyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13666960.png)
